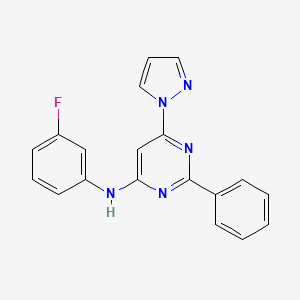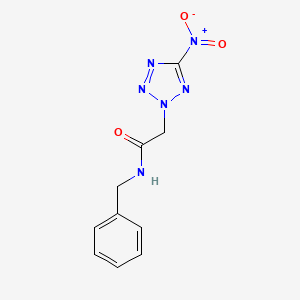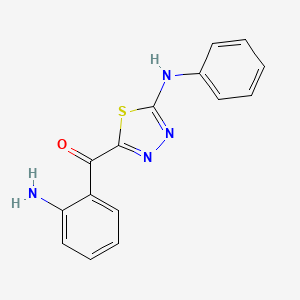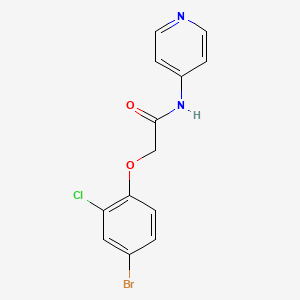
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea, also known as DMFU, is a chemical compound that belongs to the class of urea derivatives. DMFU has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to induce cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been shown to inhibit the migration and invasion of cancer cells. In animal models, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to reduce inflammation and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea research. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as an anticancer agent. Studies could focus on optimizing the dosing and delivery of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea to maximize its effectiveness. In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as a herbicide and fungicide. Studies could focus on developing more effective formulations of N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea and investigating its potential environmental impacts. In industry, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea could be further investigated for its potential use as a polymerization inhibitor. Studies could focus on optimizing the conditions for N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea inhibition and investigating its potential use in other monomers.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea can be synthesized through the reaction between 2-furylmethylamine and 3,4-dimethoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been extensively studied for its potential applications in various fields. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has shown promising results as an anticancer agent. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been investigated for its potential use as an anti-inflammatory and anti-diabetic agent.
In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been studied for its potential use as a herbicide. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has also been investigated for its potential use as a fungicide.
In industry, N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been studied for its potential use as a polymerization inhibitor. N-(3,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea has been shown to inhibit the polymerization of various monomers, including styrene and vinyl acetate.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-12-6-5-10(8-13(12)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEGMUCSUPSTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)

![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)


![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
